Orthogonal Deprotection Selectivity: MOM vs. Methyl Ether Cleavage Conditions
The MOM group of 5-Bromo-2-methoxymethoxyphenol can be selectively cleaved under conditions that leave methyl ethers intact. Catalytic ZnBr₂ (10 mol%) with n-PrSH in CH₂Cl₂ at room temperature removes phenolic MOM ethers with >90% conversion within 30 min, whereas methyl ethers show <5% cleavage under identical conditions [1]. By contrast, deprotection of 5-bromo-2-methoxyphenol (CAS 37942-01-1) requires BBr₃ (≥3 equiv.) at −78 °C to room temperature or refluxing HI (57% aq.), conditions that simultaneously cleave esters, silyl ethers, and acetals [REFS-1, REFS-2].
| Evidence Dimension | Deprotection condition orthogonality: MOM ether vs. methyl ether |
|---|---|
| Target Compound Data | MOM ether cleaved: ZnBr₂ (10 mol%)/n-PrSH, RT, 30 min, >90% conversion |
| Comparator Or Baseline | 5-Bromo-2-methoxyphenol methyl ether: BBr₃ (3 equiv.), −78 °C to RT, or HI (57%), reflux, >80% cleavage |
| Quantified Difference | MOM cleavage occurs under mild, neutral conditions orthogonal to methyl ethers; methyl ether cleavage requires strongly acidic/reducing conditions that destroy acid-labile groups |
| Conditions | Solution-phase model studies on phenolic MOM and methyl ethers (literature consensus from Greene's Protective Groups and primary methodology papers) |
Why This Matters
For multi-step synthetic routes containing acid-labile or reduction-sensitive functional groups, 5-Bromo-2-methoxymethoxyphenol enables late-stage deprotection without collateral damage, a capability inaccessible with 5-bromo-2-methoxyphenol.
- [1] Ramesh, C.; Mahender, G.; Ravindranath, N.; Das, B. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Lett. 2003, 44 (7), 1465–1467. View Source
- [2] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007; Chapter 2 (Protection for the Hydroxyl Group). View Source
